molecular formula C20H10BrCl4NO3 B15044520 3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

Cat. No.: B15044520
M. Wt: 534.0 g/mol
InChI Key: OIIXBWRPTLAVNR-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is a complex organic compound characterized by multiple halogen substitutions on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms into the benzene ring through electrophilic aromatic substitution.

    Amidation: Formation of the benzamide structure by reacting the halogenated benzene derivative with an amine.

    Hydroxylation: Introduction of the hydroxyl group through nucleophilic substitution or oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amidation processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-fluorobenzamide
  • 2,4-dichloro-5-fluorobenzoyl chloride
  • 3-bromo-4-chlorobenzamide

Uniqueness

3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of halogen substitutions and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H10BrCl4NO3

Molecular Weight

534.0 g/mol

IUPAC Name

3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C20H10BrCl4NO3/c21-14-6-11(23)5-13(19(14)28)20(29)26-17-7-12(15(24)8-16(17)25)18(27)9-1-3-10(22)4-2-9/h1-8,28H,(H,26,29)

InChI Key

OIIXBWRPTLAVNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2Cl)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl

Origin of Product

United States

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